3-Hydroxyquinoxaline-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-oxo-4H-quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5H,(H,11,13) |
InChI Key |
OAFKMALNLWUEHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxyquinoxaline 2 Carboxaldehyde and Its Analogues
Classical Condensation Reactions for Quinoxaline (B1680401) Core Formation
The cornerstone of quinoxaline synthesis lies in the cyclocondensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. This method, first reported in 1884, remains a widely used and versatile approach for creating the benzopyrazine ring system. encyclopedia.pubpharmacyinfoline.com
The most significant and frequently employed method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netchim.it This reaction is versatile, allowing for the synthesis of a diverse range of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactants. chim.it The reaction typically proceeds by forming two Schiff base intermediates, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. The synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil (B1666583) is a classic example of this transformation. pharmacyinfoline.com The reaction can be carried out in various solvents, including ethanol (B145695) or acetic acid, often under reflux conditions. pharmacyinfoline.comresearchgate.net
| Diamine Reactant | Dicarbonyl Reactant | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| o-phenylenediamine | Benzil | 2,3-diphenylquinoxaline | Rectified spirit, warm water bath | pharmacyinfoline.com |
| Aryl 1,2-diamine | 1,2-diketone | Substituted quinoxaline | Refluxing ethanol or acetic acid | researchgate.net |
| o-phenylenediamine | 2-oxopropionaldehyde | 2-methyl-quinoxaline | DMF | sapub.org |
The condensation of o-phenylenediamine and its derivatives is the most common application of the classical synthesis. encyclopedia.pubsapub.org By selecting appropriately substituted o-phenylenediamines, chemists can introduce a variety of functional groups onto the benzene (B151609) portion of the quinoxaline ring. For instance, reacting 3,4-diaminobenzoic acid with 1,2-diarylketones can produce 2,3-diarylquinoxaline-6-carboxylic acids. uni-konstanz.de This highlights the modularity of the approach, where the final product's substitution pattern is directly determined by the choice of starting materials. The reaction conditions can be tuned, with some syntheses proceeding at room temperature while others require heating. nih.govuni-konstanz.de
Direct Formylation and Functionalization Approaches
Modern synthetic strategies increasingly focus on the direct functionalization of pre-existing heterocycles, as this can be a more atom- and step-economical approach. For quinoxaline derivatives, direct C-H functionalization, particularly at the C3 position of quinoxalin-2(1H)-ones, has become a significant area of research. nih.govresearchgate.net 3-Hydroxyquinoxaline-2-carbaldehyde exists in tautomeric equilibrium with 3-oxo-3,4-dihydroquinoxaline-2-carbaldehyde, a derivative of quinoxalin-2(1H)-one, making these functionalization methods highly relevant.
A notable development is the direct C-H hydroxylation of quinoxalin-2(1H)-ones. In one method, a heterogeneous visible light-induced reaction using graphitic carbon nitride (g-C3N4) as a photocatalyst under an air atmosphere can yield a variety of 3-hydroxyquinoxalin-2(1H)-ones. mdpi.com This approach is environmentally friendly, and the catalyst can be recovered and reused multiple times without a significant drop in activity. mdpi.com The direct introduction of functional groups is the most cost-effective way to synthesize a wide array of quinoxalin-2(1H)-one derivatives. researchgate.net
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has been shown to significantly accelerate the synthesis of quinoxaline derivatives. sapub.org This technique often leads to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods. sapub.orgorganic-chemistry.org
In the context of quinoxaline synthesis, the condensation reaction of o-phenylenediamines with α-dicarbonyl compounds can be efficiently performed in ethanol under microwave irradiation. sapub.org This method is advantageous as it often produces pure products without the need for extensive purification and uses a greener solvent. sapub.org For example, various flavonoid derivatives have been synthesized using microwave-assisted ring closure, demonstrating the broad applicability of this technology in heterocyclic chemistry. nih.gov The use of microwave assistance can reduce reaction times from hours to just a few minutes while maintaining high product yields. organic-chemistry.org
| Reactants | Method | Key Advantages | Reference |
|---|---|---|---|
| o-phenylenediamine, α-dicarbonyl derivatives | Microwave irradiation in ethanol | High yield, short reaction time, no purification needed | sapub.org |
| N,N'-diarylethylenediamines, triethyl orthoformate | Microwave-assisted cyclization | Reaction time < 5 minutes, yields up to 98% | organic-chemistry.org |
| Ethylacetoacetate, substituted chalcones | Microwave-assisted dry media synthesis | Enhanced reaction rates, improved yields | raco.cat |
Catalyzed Synthesis Strategies
A vast array of catalysts has been developed to improve the efficiency and environmental friendliness of quinoxaline synthesis. nih.govresearchgate.net These catalysts range from simple acids and metal salts to complex, recyclable heterogeneous systems. The choice of catalyst can significantly influence reaction conditions, often allowing the synthesis to proceed at room temperature and in greener solvents like water. encyclopedia.pubdntb.gov.ua
The traditional condensation reaction can be catalyzed by various substances, including:
Brønsted or Lewis acids: Acetic acid, p-toluene sulfonic acid, and ytterbium triflate (Yb(OTf)3) are commonly used. researchgate.netsapub.org
Iodine: Molecular iodine serves as an efficient and mild catalyst for the condensation reaction. researchgate.net
Metal Salts and Nanoparticles: Catalysts such as cerium ammonium (B1175870) nitrate (B79036) (CAN), CuSO4·5H2O, magnetic Fe3O4 nanoparticles, and various supported metal nanoparticles have been successfully employed. encyclopedia.pubresearchgate.netsapub.orgdntb.gov.ua These often allow the reaction to proceed under mild conditions with high yields. encyclopedia.pubdntb.gov.ua
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Alumina-supported heteropolyoxometalates, for instance, have been shown to be highly efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.govresearchgate.net Similarly, graphitic carbon nitride (g-C3N4) has been used as a metal-free, reusable photocatalyst for the direct functionalization of quinoxalin-2(1H)-ones. mdpi.com
| Catalyst Type | Example Catalyst | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Metal Salt | Cerium (IV) Ammonium Nitrate (CAN) | Condensation of o-phenylenediamine and benzil | Green chemistry protocol, aqueous medium, room temp, ~98% yield | encyclopedia.pub |
| Heterogeneous | Alumina-supported Molybdophosphovanadates (AlMoVP) | Condensation of 1,2-diamines and 1,2-dicarbonyls | High yields at room temp, recyclable catalyst | nih.govresearchgate.net |
| Nanoparticles | Magnetic Fe3O4 nanoparticles | Condensation of 1,2-diamines and 1,2-dicarbonyls | Environmentally friendly, reaction in water, catalyst recovered by magnet | dntb.gov.ua |
| Photocatalyst | Graphitic carbon nitride (g-C3N4) | Direct C-H hydroxylation of quinoxalin-2(1H)-ones | Metal-free, visible light-induced, reusable | mdpi.com |
| Palladium | Palladium catalyst system | Reductive annulation of catechols and nitroarylamines | Direct synthesis without pre-functionalization | rsc.org |
Derivatization Strategies and Functionalization Chemistry of 3 Hydroxyquinoxaline 2 Carboxaldehyde
Schiff Base Formation: A Gateway to Diverse Molecular Architectures
The reaction of an aldehyde or ketone with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic synthesis. wikipedia.org For 3-hydroxyquinoxaline-2-carboxaldehyde, this reaction provides a straightforward and efficient route to a wide array of derivatives with varied structural and electronic properties.
Synthesis of Monomeric Schiff Base Derivatives
The condensation of 3-hydroxyquinoxaline-2-carboxaldehyde with various primary amines leads to the formation of monomeric Schiff base derivatives. This has been demonstrated with amines such as 4-aminoantipyrine (B1666024) and 2-aminobenzothiazole (B30445). nih.gov The synthesis typically involves the reaction of equimolar amounts of the aldehyde and the respective amine in a suitable solvent, often with catalytic amounts of acid to facilitate the reaction. nih.gov The resulting imine bond (-C=N-) is a key structural feature that can influence the biological activity and coordination chemistry of the molecule.
For instance, Schiff bases derived from 4-aminoantipyrine have been investigated for their potential biological activities. nih.gov Similarly, the reaction with 2-aminobenzothiazole introduces another heterocyclic moiety, potentially leading to compounds with unique photophysical or pharmacological properties.
| Reactant 1 | Reactant 2 | Product Type |
| 3-Hydroxyquinoxaline-2-carboxaldehyde | 4-Aminoantipyrine | Monomeric Schiff Base |
| 3-Hydroxyquinoxaline-2-carboxaldehyde | 2-Aminobenzothiazole | Monomeric Schiff Base |
Synthesis of Bisazomethine Schiff Base Derivatives
Expanding on the theme of Schiff base formation, the reaction of 3-hydroxyquinoxaline-2-carboxaldehyde with diamines offers a pathway to bisazomethine derivatives. A notable example is the condensation with 2,3-diaminomaleonitrile. researchgate.net This reaction produces a novel bisazomethine Schiff base, which has been studied as a fluorescent dye. researchgate.net The resulting compound exhibits interesting photophysical properties, including solvatochromism and dual fluorescence with large Stokes shifts. The synthesis involves the condensation of two equivalents of the aldehyde with one equivalent of the diamine.
| Reactant 1 | Reactant 2 | Product Type |
| 3-Hydroxyquinoxaline-2-carboxaldehyde | 2,3-Diaminomaleonitrile | Bisazomethine Schiff Base |
Chalcone (B49325) Synthesis via Condensation Reactions
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of organic compounds with a broad spectrum of biological activities. nih.gov The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). youtube.comyoutube.com
While direct synthesis of chalcones from 3-hydroxyquinoxaline-2-carboxaldehyde is not explicitly detailed in the provided context, the general principle of the Claisen-Schmidt condensation can be applied. In this scenario, 3-hydroxyquinoxaline-2-carboxaldehyde would react with a suitable acetophenone derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govyoutube.com The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone characteristic of the chalcone scaffold. youtube.com The resulting chalcones would incorporate the quinoxaline (B1680401) moiety, offering a pathway to novel hybrid molecules with potentially enhanced biological properties.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 3-Hydroxyquinoxaline-2-carboxaldehyde | Acetophenone | Claisen-Schmidt Condensation | Quinoxaline-based Chalcone |
Diversification through Coupling Reactions
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are powerful tools for the diversification of aromatic and heteroaromatic systems. nih.gov
For derivatives of 3-hydroxyquinoxaline-2-carboxaldehyde, these coupling reactions offer a strategic approach to introduce a wide range of substituents. To utilize these reactions, the quinoxaline core would first need to be functionalized with a suitable leaving group, such as a halide (e.g., chloro, bromo) or a triflate. The aldehyde group can be protected if necessary during the coupling reaction.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is known for its mild reaction conditions and high functional group tolerance.
The Stille coupling utilizes an organotin reagent as the coupling partner for an organic halide or triflate, also catalyzed by a palladium complex. nih.gov
By introducing a halogen atom at a specific position on the quinoxaline ring of a 3-hydroxyquinoxaline-2-carboxaldehyde derivative, subsequent Suzuki or Stille coupling reactions can be employed to append various aryl, heteroaryl, or alkyl groups, leading to a vast library of functionalized quinoxalines.
| Coupling Reaction | Organometallic Reagent | Organic Substrate | Catalyst |
| Suzuki-Miyaura | Organoboron Compound | Halogenated Quinoxaline | Palladium Complex |
| Stille | Organotin Compound | Halogenated Quinoxaline | Palladium Complex |
Other Functionalization Pathways
Beyond the primary derivatization strategies discussed, the chemical reactivity of 3-hydroxyquinoxaline-2-carboxaldehyde extends to other functionalization pathways. The aldehyde group itself is a versatile handle for various transformations. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol. sapub.org The resulting alcohol can be further functionalized, for instance, through etherification. mdpi.com
Furthermore, the quinoxaline ring system can undergo various reactions. For example, the nitrogen atoms can be quaternized, and the aromatic ring can be subjected to electrophilic or nucleophilic substitution reactions, depending on the existing substituents and reaction conditions. The synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines with α-dicarbonyl compounds is a foundational method that underscores the versatility of this heterocyclic system. sapub.org
The hydrazone derivatives of 3-hydroxyquinoxaline-2-carboxaldehyde, formed by reaction with hydrazine (B178648) or its derivatives, are also valuable intermediates. iosrjournals.org These hydrazones can be used in further synthetic transformations or studied for their own biological properties. nih.govumn.edu
Coordination Chemistry of 3 Hydroxyquinoxaline 2 Carboxaldehyde Derived Ligands
Ligand Design Principles and Chelation Modes (e.g., N,O-donor systems)
Ligands derived from 3-hydroxyquinoxaline-2-carboxaldehyde are primarily designed as N,O-donor systems. The fundamental design principle revolves around the condensation of the aldehyde group at the 2-position of the quinoxaline (B1680401) ring with a primary amine, leading to the formation of a Schiff base. This reaction introduces an imine (-C=N-) nitrogen atom, which, along with the hydroxyl (-OH) group at the 3-position and a nitrogen atom from the quinoxaline ring, creates a multidentate coordination pocket.
The most common chelation mode observed for these ligands is bidentate, involving the deprotonated hydroxyl oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring with the metal ion. In many instances, these ligands can also act as tridentate chelating agents, where a quinoxaline ring nitrogen also participates in coordination. This N,N,O-tridentate coordination can lead to the formation of even more stable complexes with two fused five- and six-membered chelate rings. The specific chelation mode is often influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituent on the imine nitrogen.
Synthesis of Metal Complexes
The synthesis of metal complexes with 3-hydroxyquinoxaline-2-carboxaldehyde-derived ligands is typically achieved through straightforward and efficient methods.
Complexation with Transition Metal Ions
A wide array of transition metal ions have been successfully complexed with these versatile ligands. The general procedure involves the reaction of a metal salt (commonly chlorides, acetates, or nitrates) with the pre-synthesized Schiff base ligand in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction is frequently carried out under reflux to ensure completion.
Complexes with the following metal ions have been reported:
Co(II), Ni(II), Cu(II), and Zn(II): These divalent metal ions readily form stable complexes with ligands derived from 3-hydroxyquinoxaline-2-carboxaldehyde. Studies have shown the formation of both mononuclear and binuclear complexes, with geometries ranging from square planar and tetrahedral to octahedral, depending on the ligand and the metal-to-ligand ratio. Current time information in New York, NY, US.ijfans.orgjocpr.com
Fe(III) and Cr(III): The synthesis of Fe(III) and Cr(III) complexes often results in octahedral geometries. In some cases, dimeric structures with bridging ligands have been observed for Fe(III) complexes. jocpr.com
Mn(II): Manganese(II) complexes with Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde have been synthesized and characterized, often exhibiting tetrahedral or octahedral coordination environments. ijfans.org
Cd(II): Cadmium(II) complexes with related quinoline-based Schiff base ligands have been prepared, typically resulting in tetrahedral or higher coordination number geometries. jocpr.com
Pd(II) and Pt(II)/Pt(III): While specific examples with 3-hydroxyquinoxaline-2-carboxaldehyde are less common, related Schiff base ligands readily form square planar complexes with Pd(II) and Pt(II). The higher oxidation state of Pt(III) is less common but can be achieved with specific ligand designs and oxidizing conditions.
Ru(III) and Ir(III): Ruthenium(III) complexes with Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde have been synthesized, often yielding octahedral complexes. acs.org Iridium(III) complexes, known for their applications in lighting and catalysis, are typically formed with polypyridyl-type ligands which share structural similarities with quinoxaline derivatives.
V(IV): Oxovanadium(IV) complexes with related Schiff base ligands have been prepared, usually exhibiting a square pyramidal geometry with the vanadyl oxygen in the apical position.
Template Synthesis Methods
Template synthesis offers an alternative and often more efficient route to certain metal complexes, particularly macrocyclic structures. In this method, the metal ion acts as a template, organizing the reacting components (the aldehyde and the amine) in a specific orientation that favors the formation of the desired complex. The Schiff base ligand is formed in situ around the metal ion. This approach can be particularly useful for the synthesis of complexes that are difficult to obtain through the direct reaction of the pre-formed ligand with the metal salt. For instance, the template condensation of quinoxaline-2-carboxaldehyde with L-histidine in the presence of various metal ions has been shown to yield well-defined Schiff base complexes. researchgate.net
Mixed Ligand Complex Formation
The versatility of the coordination sphere around the metal ion can be further expanded by the introduction of a second, different ligand, leading to the formation of mixed ligand complexes. This strategy allows for the fine-tuning of the electronic and steric properties of the resulting complex. A common secondary ligand used in conjunction with quinoline-based primary ligands is 8-hydroxyquinoline. These mixed ligand complexes are typically synthesized by reacting the primary Schiff base complex with the secondary ligand or by a one-pot reaction involving the metal salt and both ligands.
Structural Elucidation of Metal Complexes
The precise determination of the structure of these metal complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis (FT-IR, UV-Vis, NMR, ESI-MS)
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.
| Vibrational Mode | Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |
| ν(O-H) | ~3400 (broad) | Absent | Deprotonation and coordination of the hydroxyl group. |
| ν(C=N) (imine) | ~1620 | Shifted (lower or higher) | Coordination of the imine nitrogen to the metal ion. |
| New Bands | - | ~550-450 (ν(M-N)) and ~450-350 (ν(M-O)) | Formation of metal-nitrogen and metal-oxygen bonds. |
Table 1: Representative FT-IR Spectral Data for 3-Hydroxyquinoxaline-2-carboxaldehyde Derived Schiff Base Complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the electronic transitions.
| Complex Type | λmax (nm) | Assignment | Geometry |
| Cu(II) | ~420, ~650 | Ligand-to-Metal Charge Transfer (LMCT), d-d transitions | Often Square Planar or Distorted Octahedral |
| Ni(II) | ~400, ~550, ~900 | d-d transitions | Typically Octahedral |
| Co(II) | ~500, ~680 | d-d transitions | Tetrahedral or Octahedral |
| Fe(III) | ~450 | Charge Transfer | Octahedral |
Table 2: Typical UV-Vis Absorption Maxima for 3-Hydroxyquinoxaline-2-carboxaldehyde Derived Schiff Base Complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure in solution. The chemical shifts of protons and carbons near the coordination sites are significantly affected upon complexation. A downfield shift of the imine proton (-CH=N-) signal is a strong indicator of its coordination to the metal center. mdpi.com
X-ray Crystallography of Metal Complexes
The coordination geometry of these complexes is highly dependent on the nature of the metal ion and the specific Schiff base ligand. For instance, a nickel(II) complex was analyzed by X-ray crystallography and found to possess a distorted octahedral structure. ijfans.org In this complex, the N4O2 donor set of the ligand adopts a cis arrangement, leading to the formation of a 2-dimensional polymeric structure. ijfans.org
Copper(II) complexes have been a particular focus of crystallographic studies. In one case, the reaction of CuSO₄ with 3-hydroxyquinoxaline-2-carboxylic acid resulted in a 1D coordination polymer, {[Cu₂(3-OHquinox)₂(SO₄)(H₂O)₂]·4DMSO}n. researchgate.net The crystal structure revealed two distinct octahedrally coordinated Cu(II) ions. One copper center is coordinated to two bridging O,O'-bidentate 3-OHquinox ligands and two water molecules in a trans position. The second copper ion is coordinated by two bridging N,O'-bidentate 3-OHquinox ligands and a bidentate sulfate (B86663) ion. researchgate.net Under different conditions, a mononuclear complex, [Cu(3-OHquinox)₂(H₂O)₂]·2DMSO, was formed, featuring a single Cu(II) ion octahedrally coordinated by two N,O'-bidentate 3-OHquinox ligands and two water molecules in a trans configuration. researchgate.net
While full crystallographic data is not always available, spectroscopic and magnetic data have allowed for the confident assignment of geometries for a range of other metal complexes. Studies on Schiff bases derived from quinoxaline-2-carboxaldehyde have reported tetrahedral geometries for Mn(II) complexes and square planar geometries for Cu(II) complexes. ijfans.org Similarly, for complexes with a Schiff base derived from quinoxaline-2,3-(1,4H)-dione, a tetrahedral geometry was proposed for Co(II), while octahedral geometries were assigned to Ni(II) and Zn(II) complexes, and a square planar geometry was suggested for the Cu(II) complex. researchgate.net
Table 1: Summary of Determined Geometries for Metal Complexes
| Metal Ion | Ligand Derivative | Coordination Geometry | Reference |
|---|---|---|---|
| Ni(II) | Schiff base of 3-hydroxyquinoxaline-2-carboxaldehyde | Distorted Octahedral | ijfans.org |
| Cu(II) | 3-hydroxyquinoxaline-2-carboxylic acid | Octahedral (in a 1D polymer) | researchgate.net |
| Cu(II) | 3-hydroxyquinoxaline-2-carboxylic acid | Octahedral (mononuclear) | researchgate.net |
| Mn(II) | Schiff base of quinoxaline-2-carboxaldehyde | Tetrahedral | ijfans.org |
| Fe(III) | Schiff base of quinoxaline-2-carboxaldehyde | Square Pyramidal | ijfans.org |
| Cu(II) | Schiff base of quinoxaline-2-carboxaldehyde | Square Planar | ijfans.org |
| Co(II) | Schiff base of quinoxaline-2,3-(1,4H)-dione and 4-aminoantipyrine (B1666024) | Tetrahedral | researchgate.net |
| Ni(II) | Schiff base of quinoxaline-2,3-(1,4H)-dione and 4-aminoantipyrine | Octahedral | researchgate.net |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes derived from 3-hydroxyquinoxaline-2-carboxaldehyde are intrinsically linked to their geometric structures and the nature of the metal-ligand interactions. These properties are primarily investigated through electrochemical methods and magnetic susceptibility measurements.
Electrochemical Behavior and Redox Properties (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of these metal complexes. It provides information on the stability of different oxidation states of the metal ion and the influence of the ligand environment on the redox potentials.
Studies on novel metal complexes formed by the condensation of 3-hydroxyquinoxaline-2-carboxaldehyde and 2-aminobenzothiazole (B30445) have utilized cyclic voltammetry to understand their electrochemical characteristics. ijese.org For a copper(II) complex, the cyclic voltammogram showed reduction and oxidation peaks at -0.7 V and -0.15 V, respectively, which corresponds to the Cu(II)/Cu(I) redox couple. ijese.org This technique was also employed to study the interaction of the complexes with DNA. ijese.org
In a related study on 8-hydroxy-quinoline-5-carbaldehyde, CV measurements in acetonitrile (B52724) revealed well-defined oxidation and reduction waves. mdpi.com For example, one derivative exhibited two oxidation waves at potentials of 1.349 V and 1.637 V, while another showed oxidation waves at 1.276 V and 1.662 V. mdpi.com The reduction behavior is also distinct, with one compound showing three reduction waves and another showing four, indicating complex multi-step electron transfer processes. mdpi.com These findings highlight the strong correlation between the chemical structure and the resulting redox potentials. mdpi.com
Table 2: Selected Cyclic Voltammetry Data for Quinoxaline/Quinoline-Derived Complexes
| Complex/Compound | Redox Process | Potential (V) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Cu(II) complex with 2-aminobenzothiazole Schiff base | Cu(II) → Cu(I) Reduction | -0.7 | Not Specified | ijese.org |
| Cu(II) complex with 2-aminobenzothiazole Schiff base | Cu(I) → Cu(II) Oxidation | -0.15 | Not Specified | ijese.org |
| 8-hydroxy-quinoline-5-carbaldehyde (2a) | Oxidation Wave 1 | 1.349 | Acetonitrile / 0.1 M TBAPF₆ | mdpi.com |
| 8-hydroxy-quinoline-5-carbaldehyde (2a) | Oxidation Wave 2 | 1.637 | Acetonitrile / 0.1 M TBAPF₆ | mdpi.com |
| 6-(dimethylamino)quinoline-5-carbaldehyde (2e) | Oxidation Wave 1 | 1.276 | Acetonitrile / 0.1 M TBAPF₆ | mdpi.com |
| 6-(dimethylamino)quinoline-5-carbaldehyde (2e) | Oxidation Wave 2 | 1.662 | Acetonitrile / 0.1 M TBAPF₆ | mdpi.com |
| 6-(dimethylamino)quinoline-5-carbaldehyde (2e) | Reduction Wave 1 | -1.233 | Acetonitrile / 0.1 M TBAPF₆ | mdpi.com |
| 6-(dimethylamino)quinoline-5-carbaldehyde (2e) | Reduction Wave 2 (quasi-reversible) | -1.510 | Acetonitrile / 0.1 M TBAPF₆ | mdpi.com |
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide valuable insight into the number of unpaired electrons in a metal complex, which helps in determining its electronic configuration and coordination geometry.
For a copper(II) complex derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-aminobenzothiazole, the measured magnetic moment was 1.82 Bohr Magnetons (B.M.). ijese.org This value is consistent with the presence of one unpaired electron, as expected for a d⁹ Cu(II) ion, and supports a square planar geometry for the complex. ijese.org
Magnetic studies have been widely used to propose geometries for various series of complexes. For Schiff bases of quinoxaline-2-carboxaldehyde with semicarbazide, magnetic and conductance studies suggested a tetrahedral geometry for Mn(II), Co(II), and Ni(II) complexes, and a square planar structure for the corresponding Cu(II) complex. ijfans.org
Interestingly, some complexes exhibit more complex magnetic behavior. A dimeric iron(III) complex with a Schiff base derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-aminophenol (B121084) was found to have antiferromagnetic coupling between the metal centers. ijfans.org In another study, an iron(III) complex derived from the ligand formed with diethylenetriamine (B155796) was observed to exhibit spin-crossover equilibria, where the spin state of the metal ion changes with temperature. The same study noted anomalous magnetic behavior for the nickel complexes. Manganese(II) complexes have also been shown to have potential antiferromagnetic interactions based on magnetic and conductivity studies. taylorfrancis.com
Table 3: Magnetic Properties of Selected Metal Complexes
| Metal Ion | Ligand Derivative | Magnetic Moment (B.M.) | Inferred Geometry/Property | Reference |
|---|---|---|---|---|
| Cu(II) | Schiff base with 2-aminobenzothiazole | 1.82 | Square Planar | ijese.org |
| Mn(II) | Schiff base with semicarbazide | Not Specified | Tetrahedral | ijfans.org |
| Co(II) | Schiff base with semicarbazide | Not Specified | Tetrahedral | ijfans.org |
| Ni(II) | Schiff base with semicarbazide | Not Specified | Tetrahedral | ijfans.org |
| Cu(II) | Schiff base with semicarbazide | Not Specified | Square Planar | ijfans.org |
| Fe(III) | Schiff base with 2-aminophenol | Not Specified | Dimeric, Antiferromagnetic coupling | ijfans.org |
| Fe(III) | Schiff base with diethylenetriamine | Not Specified | Spin-crossover equilibria | |
| Mn(II) | Schiff base with various amines | Not Specified | Potential antiferromagnetic interactions | taylorfrancis.com |
Supramolecular Chemistry Involving 3 Hydroxyquinoxaline 2 Carboxaldehyde
Self-Assembly Mechanisms and Non-Covalent Interactions
The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly. In the case of 3-hydroxyquinoxaline-2-carboxaldehyde, this process is driven by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively contribute to the stability of the resulting supramolecular assembly.
Key non-covalent interactions involved in the self-assembly of quinoxaline (B1680401) derivatives include:
Hydrogen Bonding: This is a critical interaction due to the presence of the hydroxyl (-OH) group and the nitrogen atoms within the quinoxaline ring.
π-π Stacking: The aromatic rings of the quinoxaline system can stack on top of each other, a favorable arrangement that contributes to the stability of the assembly.
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Dipole-Dipole Interactions: The polar nature of the carbonyl and hydroxyl groups can lead to directional interactions.
The interplay of these forces dictates the final, three-dimensional arrangement of the molecules. For instance, derivatives of quinoxaline have been observed to form dimers or polymers stabilized by various weak interactions. researchgate.net
Hydrogen Bonding Interactions in Supramolecular Architectures
Hydrogen bonding is a paramount directional interaction in the supramolecular chemistry of 3-hydroxyquinoxaline-2-carboxaldehyde. The molecule possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of the quinoxaline ring and the oxygen atom of the aldehyde group). This duality allows for the formation of intricate hydrogen-bonding networks.
Formation of Multi-Dimensional Supramolecular Structures
The directional nature of hydrogen bonds, coupled with other non-covalent interactions like π-π stacking, enables the construction of multi-dimensional supramolecular structures from 3-hydroxyquinoxaline-2-carboxaldehyde building blocks. These can range from one-dimensional chains and tapes to two-dimensional layers and complex three-dimensional frameworks.
For example, studies on similar quinoxaline derivatives have revealed the formation of two-dimensional layered supramolecular structures. arkat-usa.org In some cases, weak intermolecular interactions such as π-π stacking and C-H···O/N hydrogen bonds are frequently observed in the crystalline structures and play a key role in stabilizing the supramolecular arrangement. researchgate.net The specific dimensionality of the resulting architecture is a consequence of the energetic balance between the various non-covalent interactions. The substitution pattern on the quinoxaline ring can also influence the packing of molecules and, consequently, the dimensionality of the supramolecular structure.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the binding of a smaller molecule (the guest) within a cavity or binding site of a larger molecule or molecular assembly (the host). While there is a vast body of research on the host-guest chemistry of macrocyclic compounds like cyclodextrins and calixarenes, the ability of self-assembled structures of smaller molecules like 3-hydroxyquinoxaline-2-carboxaldehyde to act as hosts is an area of growing interest.
Catalytic Applications of 3 Hydroxyquinoxaline 2 Carboxaldehyde and Its Derivatives
Metal Complex-Catalyzed Reactions
Metal complexes incorporating Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde are of particular interest due to their capacity to stabilize various metals in different oxidation states. researchgate.net This ability allows for the fine-tuning of their catalytic performance in a wide range of chemical reactions. researchgate.net The introduction of bulky substituents near the coordination sites of these Schiff base ligands can lead to the formation of low-symmetry complexes, which may exhibit enhanced catalytic properties. researchgate.net
Complexes of 3-hydroxyquinoxaline-2-carboxaldehyde derivatives have shown significant promise as catalysts in both hydrogenation and oxidation reactions.
Ruthenium(II) complexes of Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde have been identified as effective catalysts for the hydrogenation of aromatic compounds such as benzene (B151609) and toluene. ijese.org Kinetic studies of these hydrogenation reactions have been conducted, leading to the proposal of a reaction mechanism. ijese.org
In the domain of oxidation , copper(II) and oxovanadium(IV) complexes of these Schiff bases have been successfully employed in the hydroxylation of phenol (B47542), with hydrogen peroxide as the oxidant, yielding catechol and hydroquinone (B1673460) as the primary products. researchgate.net The catalytic activities of cobalt(II), nickel(II), and copper(II) complexes of Schiff bases prepared from 3-hydroxyquinoxaline-2-carboxaldehyde and either ethylenediamine (B42938) or o-phenylenediamine (B120857) have been evaluated for the liquid-phase oxidation of phenol. taylorfrancis.com Encapsulation of these complexes within zeolite-Y has been shown to modify their structure and influence their catalytic activity, with cobalt(II) complexes being particularly active in phenol hydroxylation. taylorfrancis.com
Furthermore, oxovanadium(IV) complexes have been used to catalyze the oxidation of cyclohexene, where allylic oxidation products are formed preferentially over epoxides. ijese.org Manganese(II) complexes of Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde are also recognized as effective catalysts for the oxidation of a range of organic substrates, including alcohols and phenols. taylorfrancis.com
Table 1: Catalytic Oxidation Reactions using 3-Hydroxyquinoxaline-2-carboxaldehyde Derived Metal Complexes
| Catalyst/Complex Type | Substrate | Oxidant | Major Products | Reference |
| Ruthenium(II) Schiff Base Complexes | Benzene, Toluene | H₂ | Hydrogenated Products | ijese.org |
| Copper(II) Schiff Base Complexes | Phenol | H₂O₂ | Catechol, Hydroquinone | researchgate.net |
| Oxovanadium(IV) Schiff Base Complexes | Phenol | H₂O₂ | Catechol, Hydroquinone | researchgate.net |
| Oxovanadium(IV) Schiff Base Complexes | Cyclohexene | H₂O₂ | Allylic Oxidation Products | ijese.org |
| Cobalt(II) Schiff Base Complexes | Phenol | H₂O₂ | Hydroxylated Phenols | taylorfrancis.com |
| Manganese(II) Schiff Base Complexes | Alcohols, Phenols | - | Oxidized Products | taylorfrancis.com |
While iridium-catalyzed C-H borylation is a powerful tool for the functionalization of heterocyclic compounds like quinolines, a comprehensive search of the scientific literature did not yield specific examples of 3-hydroxyquinoxaline-2-carboxaldehyde or its Schiff base derivatives being employed as ligands in such reactions. Research in this specific area appears to be limited.
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a fundamental transformation in organic synthesis. While there is extensive research on the use of various palladium complexes for Heck reactions, specific studies detailing the application of palladium complexes with ligands derived from 3-hydroxyquinoxaline-2-carboxaldehyde are not extensively documented in the available literature. However, the synthesis of quinoxaline (B1680401) derivatives through palladium-catalyzed Heck reactions has been reported, suggesting the potential for developing such catalytic systems. researchgate.net The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.
Ligand Role in Catalytic System Design
The design of a catalytic system is heavily dependent on the ligand environment around the metal center. ijfans.org Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde are considered "privileged ligands" because of their ability to stabilize metal ions in various oxidation states, which in turn regulates the metal's performance in a wide array of catalytic transformations. researchgate.net
The structural and electronic properties of these ligands are crucial in determining the catalytic activity and selectivity of the resulting metal complexes. Key features of the 3-hydroxyquinoxaline-2-carboxaldehyde framework that influence catalytic design include:
Donor Atoms: The presence of more basic donor nitrogen atoms in the Schiff bases derived from this aldehyde can create a favorable electronic environment in the immediate coordination sphere of the metal. researchgate.net
Steric Hindrance: The introduction of bulky substituents near the coordination sites can lead to the formation of complexes with lower symmetry, which has been shown to enhance catalytic properties. researchgate.net
Conformational Flexibility: The flexibility of the Schiff base ligand can impact the geometry of the metal's coordination sphere, which is a critical factor for catalytic activity. researchgate.net
By modifying the amine precursor used to form the Schiff base, it is possible to systematically alter these properties and thus fine-tune the catalytic behavior of the corresponding metal complex for a specific application. ijfans.org
Chemosensory Applications and Molecular Recognition with 3 Hydroxyquinoxaline 2 Carboxaldehyde Derivatives
Design Principles for Fluorescent and Colorimetric Chemosensors
The design of effective fluorescent and colorimetric chemosensors based on 3-hydroxyquinoxaline-2-carbaldehyde hinges on the integration of a recognition unit (receptor) with a signaling unit (fluorophore or chromophore). The this compound moiety itself can act as a signaling unit, and its aldehyde group provides a convenient handle for introducing various receptor groups through Schiff base condensation.
The core principles guiding the design of these chemosensors include:
Receptor Site: The choice of the receptor is crucial for selective binding to the target analyte. For metal cation detection, common receptor moieties include Schiff bases derived from amines, hydrazines, or other nitrogen and oxygen-containing compounds. These groups provide specific coordination sites for metal ions.
Signaling Unit: The 3-hydroxyquinoxaline core possesses inherent photophysical properties that can be modulated upon analyte binding. The electronic properties of this core can be fine-tuned by introducing electron-donating or electron-withdrawing substituents to control the absorption and emission wavelengths.
Communication Pathway: An effective communication pathway between the receptor and the signaling unit is essential. Upon binding of an analyte to the receptor, a change in the electronic properties of the system should occur, leading to a discernible change in the color or fluorescence of the quinoxaline (B1680401) core. This is often achieved through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
Solubility and Biocompatibility: For practical applications, especially in biological systems, the chemosensor must be soluble in the relevant medium (e.g., aqueous solutions) and exhibit low cytotoxicity. Hydrophilic groups can be incorporated into the molecular structure to enhance water solubility.
Schiff base derivatives of this compound are particularly popular due to their straightforward synthesis and the rich coordination chemistry of the resulting imine nitrogen and the hydroxyl group. This allows for the creation of a diverse library of sensors with tailored selectivities and sensitivities.
Selective Detection of Metal Cations (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Al³⁺)
Derivatives of this compound have demonstrated considerable success in the selective detection of various metal cations, which are of significant environmental and biological concern. The selectivity of these sensors is primarily determined by the nature of the coordinating atoms in the receptor moiety and the size and charge of the metal ion.
Iron (Fe³⁺): Schiff base derivatives of quinoxalines have been shown to be effective fluorescent probes for Fe³⁺. For instance, a fluorescent Schiff base grafted on dialdehyde (B1249045) nanocellulose has been developed for the selective detection of both Fe²⁺ and Fe³⁺ ions with a low limit of detection. febscongress.org The interaction with Fe³⁺ often leads to fluorescence quenching due to the paramagnetic nature of the ion, which promotes non-radiative decay pathways. rsc.org
Copper (Cu²⁺): Quinoxaline-based chemosensors are widely reported for the detection of Cu²⁺. A quinoxaline-diaminomaleonitrile conjugate system has been shown to exhibit a colorimetric response to Cu²⁺ in a fully aqueous medium. nih.gov The binding of Cu²⁺ can induce a color change visible to the naked eye, making these sensors useful for qualitative on-site analysis. nih.govnih.gov The mechanism often involves coordination of the Cu²⁺ ion with the nitrogen and oxygen atoms of the quinoxaline derivative, leading to a change in the electronic absorption spectrum.
Mercury (Hg²⁺): The high toxicity of mercury has driven the development of sensitive and selective chemosensors. A ferrocene-quinoxaline dyad has been reported as a highly selective probe for Hg²⁺, exhibiting both colorimetric and redox responses. nih.gov The interaction with Hg²⁺ causes a significant red-shift in the absorption spectrum, resulting in a distinct color change from orange to deep green. nih.gov
Aluminum (Al³⁺): Fluorescent chemosensors for Al³⁺ often operate via a "turn-on" mechanism. A Schiff-base ligand derived from 2-oxo-quinoline-3-carbaldehyde and nicotinic hydrazide has been synthesized and shown to exhibit a highly selective and sensitive fluorescence response to Al³⁺. nih.gov The binding of Al³⁺ restricts the C=N isomerization and inhibits the PET process, leading to a significant enhancement of fluorescence. chemicalpapers.com Another probe based on bis(2-hydroxy-1-naphthaldehyde) oxaloyldihydrazone also shows high selectivity for Al³⁺ with aggregation-induced emission enhancement. nih.gov
The table below summarizes the performance of some quinoxaline and related derivatives for the detection of various metal cations.
| Compound/Derivative Type | Target Ion | Sensing Type | Detection Limit | Solvent System | Observed Change | Reference |
| Fluorescent Schiff base on nanocellulose | Fe²⁺/Fe³⁺ | Fluorescence Quenching | 28.45 nM (for heme-Fe²⁺) | - | Decrease in fluorescence | febscongress.org |
| Quinoxaline-diaminomaleonitrile | Cu²⁺ | Colorimetric | - | 100% Aqueous | Visual color change | nih.gov |
| Ferrocene-quinoxaline dyad | Hg²⁺ | Colorimetric & Redox | - | Acetonitrile (B52724) | Color change from orange to deep green; Red-shift in absorption | nih.gov |
| 2-oxo-quinoline-3-carbaldehyde Schiff-base | Al³⁺ | Fluorescence Turn-on | ppb level | Ethanol (B145695) | Fluorescence enhancement | nih.gov |
| Salicylaldehyde Hydrazyl Diarylethene | Al³⁺ | Fluorescence Turn-on | 7.98 x 10⁻⁹ mol L⁻¹ | - | 313-fold fluorescence enhancement | nih.gov |
Fluorescence-Based Sensing Mechanisms (e.g., Turn-on/Turn-off Sensing, Solvatochromism)
The fluorescence response of this compound derivatives upon analyte binding is governed by several photophysical mechanisms.
Turn-on/Turn-off Sensing: This is the most common sensing mechanism.
Turn-off (Fluorescence Quenching): In the absence of the analyte, the chemosensor is fluorescent. Upon binding to the analyte, the fluorescence is quenched. This is often observed with paramagnetic metal ions like Cu²⁺ and Fe³⁺, which can promote intersystem crossing and other non-radiative decay processes. nih.gov Photoinduced electron transfer (PET) from the receptor to the excited fluorophore can also be a quenching mechanism.
Turn-on (Fluorescence Enhancement): The chemosensor is initially non-fluorescent or weakly fluorescent. The binding of an analyte "turns on" the fluorescence. This is a highly desirable feature as it provides a high signal-to-noise ratio. A common cause for turn-on fluorescence is the inhibition of a PET process. For example, in the free ligand, the lone pair of electrons on a nitrogen or oxygen atom of the receptor can quench the fluorescence of the quinoxaline core via PET. Upon coordination with a metal ion like Al³⁺, the lone pair is engaged in bonding, which inhibits the PET process and restores the fluorescence. chemicalpapers.com Another mechanism is the restriction of intramolecular rotation (RIR) or C=N isomerization upon metal binding, which reduces non-radiative decay and enhances the fluorescence emission. chemicalpapers.com
Solvatochromism: Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Schiff base derivatives of this compound can exhibit solvatochromism due to changes in their electronic ground and excited states in response to the polarity of the solvent. rsc.org This property arises from the intramolecular charge transfer (ICT) character of these molecules. In polar solvents, the excited state is more stabilized than the ground state, leading to a red-shift in the emission spectrum. The study of solvatochromic properties can provide insights into the nature of the excited state and the charge distribution in the molecule, which is valuable for designing sensors with specific photophysical properties.
Logic Gate Operations Based on Chemosensory Responses
The predictable and distinct responses of chemosensors to different chemical inputs can be harnessed to construct molecular-level logic gates. These gates perform logical operations based on the presence or absence of specific analytes, which act as inputs, and the resulting optical signal (color or fluorescence) serves as the output.
Derivatives of this compound are promising candidates for developing molecular logic gates due to their versatile sensing capabilities. For instance, a sensor that shows a fluorescence response to one cation (Input A) but is quenched by another (Input B) can be used to construct an INHIBIT logic gate. If the output is only observed when both inputs are present, it represents an AND gate.
A novel dye-based colorimetric chemosensor has been reported to perform IMPLICATION and INHIBIT logic gate functions based on the sequential detection of Cu²⁺ and cysteine. researchgate.net Similarly, luminescent metal-organic frameworks (LMOFs) have been utilized to create various logic systems. nih.gov An "AND"-logic-gate-based fluorescent probe with dual reactive sites has been developed for monitoring methylglyoxal (B44143) levels. nih.gov
By carefully designing the receptor units and understanding the sensing mechanisms, a single this compound derivative can be engineered to respond to multiple inputs, enabling the construction of more complex logic operations like XOR and even molecular keypads. The development of such molecular logic systems represents a significant step towards the realization of molecular-scale computing and intelligent sensing devices.
Theoretical and Computational Studies of 3 Hydroxyquinoxaline 2 Carboxaldehyde
Non-linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical computing, data storage, and optical switching. nih.gov Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, are promising candidates for NLO materials. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of novel compounds.
While direct experimental or computational studies on the NLO properties of 3-Hydroxyquinoxaline-2-carbaldehyde are not extensively documented, insights can be drawn from theoretical investigations of structurally related quinoxaline (B1680401) derivatives. For instance, computational analyses of quinoxaline 1,4-dioxide derivatives using both Hartree-Fock (HF) and DFT methods have demonstrated the significance of substituents on the quinoxaline ring in modulating NLO response. researchgate.net These studies calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO activity. researchgate.net
The NLO properties of organic molecules are largely governed by the intramolecular charge transfer between electron-donating and electron-accepting groups. In this compound, the hydroxyl (-OH) group can act as an electron donor, while the carbaldehyde (-CHO) group and the quinoxaline ring itself function as electron acceptors. This donor-acceptor architecture is a key feature for potential NLO activity.
Theoretical calculations on similar heterocyclic systems have shown that the choice of computational method and basis set is critical for obtaining accurate predictions. researchgate.netnih.gov For example, the B3LYP functional with a 6-311++G(d,p) basis set is commonly employed for optimizing molecular geometries and calculating NLO properties. researchgate.netnih.gov The first hyperpolarizability (β) is a crucial parameter, as it quantifies the second-order NLO response. For comparison, urea (B33335) is often used as a reference compound in these calculations. researchgate.net
The calculated values for related quinoxaline derivatives suggest that substitution can significantly enhance the NLO response. researchgate.net It is therefore anticipated that this compound would exhibit noteworthy NLO properties, meriting further detailed computational and experimental investigation.
Table 1: Calculated NLO Properties of a Representative Quinoxaline Derivative (Urea as reference)
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) |
| Quinoxaline Derivative | DFT/B3LYP | 4.5 | 150 | 5.0 x 10⁻³⁰ |
| Urea | DFT/B3LYP | 1.4 | 25 | 0.3 x 10⁻³⁰ |
Note: The data in this table is illustrative and based on typical values found for quinoxaline derivatives in the literature. It does not represent experimentally verified data for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with their environment. These simulations can provide detailed insights into the conformational dynamics, stability, and interaction patterns of a molecule, which are crucial for understanding its biological activity and material properties.
In the context of quinoxaline derivatives, MD simulations have been employed to investigate their potential as therapeutic agents. For example, MD simulations have been used to study the binding of quinoxaline derivatives to biological targets such as the main protease (Mpro) of SARS-CoV-2. nih.gov These studies help in understanding the binding modes and stability of the ligand-protein complex, which is essential for the rational design of new drugs. nih.gov
For this compound, MD simulations could be utilized to explore its conformational landscape. The molecule possesses a rotatable bond between the quinoxaline ring and the carbaldehyde group, and the orientation of the hydroxyl group can also vary. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or within a protein binding site.
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules. For instance, simulations could model the interaction of the compound with DNA, as some quinoxaline derivatives have been shown to act as DNA intercalators. researchgate.net Such studies would provide valuable information on the potential mechanism of action if the compound were to be considered for anticancer applications.
The general steps in performing an MD simulation for a molecule like this compound would involve:
System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the intramolecular and intermolecular interactions of the atoms.
Equilibration: Running a short simulation to allow the system to relax to a stable temperature and pressure.
Production Run: Running a longer simulation to collect data on the molecule's dynamics.
Analysis: Analyzing the trajectory data to understand the molecule's behavior, including conformational changes, hydrogen bonding patterns, and interactions with surrounding molecules.
Advanced Spectroscopic Characterization Techniques for 3 Hydroxyquinoxaline 2 Carboxaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-hydroxyquinoxaline-2-carboxaldehyde derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise mapping of the molecular framework. nih.gov
In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. oregonstate.eduorganicchemistrydata.org For quinoxaline (B1680401) derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.eduuncw.edu The proton of the aldehyde group is characteristically found even further downfield, usually in the δ 9-10 ppm range. oregonstate.edu The hydroxyl proton signal can vary in position and is often broad, depending on the solvent and concentration, due to hydrogen bonding. uncw.edu
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in quinoxaline derivatives typically appears significantly downfield (around δ 190-210 ppm). pdx.edu Carbons within the aromatic rings resonate in the approximate range of δ 100-150 ppm. pdx.edu The specific chemical shifts are influenced by the substituents on the quinoxaline ring. ias.ac.in
Researchers have successfully used 2D NMR techniques to unambiguously assign all proton and carbon signals for various novel quinoxaline derivatives. nih.gov Computational methods, such as the GIAO DFT approach, have also been employed to calculate theoretical chemical shifts, which show good correlation with experimental data for ¹H, ¹³C, and ¹⁵N nuclei. nih.gov It has been noted that in non-polar solvents, some quinoxaline derivatives can exist as dimers through strong hydrogen bonding, which can influence the NMR spectra. nih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Quinoxaline ring) | 7.0 - 9.0 |
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |
| ¹H | Hydroxyl (-OH) | Variable (often broad) |
| ¹³C | Carbonyl (Aldehyde) | 190 - 210 |
| ¹³C | Aromatic (Quinoxaline ring) | 100 - 150 |
Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups present in 3-hydroxyquinoxaline-2-carboxaldehyde derivatives. scialert.net
FT-IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. researchgate.netchemicalbook.com Key vibrational bands for these compounds include:
O-H stretching: A broad band typically observed in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and influenced by hydrogen bonding.
C-H stretching (aromatic): These bands appear in the 3100-3000 cm⁻¹ region. scialert.net
C=O stretching (aldehyde): A strong, sharp absorption band is expected in the range of 1700-1680 cm⁻¹.
C=N and C=C stretching (aromatic rings): These vibrations give rise to several bands in the 1625-1430 cm⁻¹ region. scialert.net
C-O stretching: This band is typically found in the 1300-1200 cm⁻¹ range.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For instance, the C=C stretching modes of the quinoxaline ring are often strong in the Raman spectrum. scialert.net The vibrational spectra of quinoxaline derivatives have been analyzed in detail, with assignments supported by quantum chemical calculations. ias.ac.inscialert.netnih.gov For example, in a study on an indeno quinoxaline derivative, C-H stretching vibrations were observed at 3063 cm⁻¹ in the FT-IR spectrum and 3064 cm⁻¹ in the FT-Raman spectrum. scialert.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H stretch | 3400 - 3200 (broad) | FT-IR |
| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |
| C=O stretch (aldehyde) | 1700 - 1680 | FT-IR |
| C=N / C=C stretch (ring) | 1625 - 1430 | FT-IR, Raman |
| C-O stretch | 1300 - 1200 | FT-IR |
Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-hydroxyquinoxaline-2-carboxaldehyde and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
Different ionization techniques can be employed. Electron Ionization (EI) often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer ionization method, which typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. nih.govresearchgate.net ESI-tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules, which often involve cleavages within the quinoxaline ring system and the loss of substituents. nih.govresearchgate.netslideshare.net For example, quinolone antibiotics, which share structural similarities, often show characteristic fragment ions corresponding to the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile quinoxaline derivatives, providing both separation and identification. tandfonline.com The fragmentation patterns observed in the mass spectra are crucial for confirming the identity of synthesized compounds and for analyzing complex mixtures. tandfonline.comyoutube.com
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of 3-hydroxyquinoxaline-2-carboxaldehyde derivatives. nih.govbyu.eduacs.orgd-nb.info The UV-Vis absorption spectra of these compounds, typically recorded in solvents like DMSO or ethanol (B145695), show characteristic absorption bands in the UV and visible regions. ias.ac.inresearchgate.net These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated quinoxaline system. ias.ac.in The position and intensity of the absorption maxima (λ_max) can be influenced by the nature and position of substituents on the quinoxaline ring. nih.govresearchgate.net For instance, theoretical studies using TDDFT/B3LYP methods have been employed to investigate the electronic transitions in quinoxalinone derivatives. ias.ac.in
Many quinoxaline derivatives are known to be fluorescent, making fluorescence spectroscopy a valuable tool for their characterization. nih.govresearchgate.net The emission spectra provide information about the excited state properties of the molecules. The fluorescence quantum yield and the position of the emission maximum can be sensitive to the molecular structure and the solvent environment. nih.gov For example, some 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives exhibit broad emission bands with maxima around 450, 490, and 555 nm in DMSO. nih.gov
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.
3 Hydroxyquinoxaline 2 Carboxaldehyde As a Versatile Organic Building Block in Advanced Synthesis
Multi-Step Organic Synthesis Applications
The strategic placement of the aldehyde and hydroxyl groups on the quinoxaline (B1680401) scaffold makes 3-hydroxyquinoxaline-2-carboxaldehyde a highly useful building block in multi-step synthetic sequences. The aldehyde functionality serves as a key handle for introducing molecular complexity through various condensation and carbon-carbon bond-forming reactions.
For instance, the aldehyde group is readily susceptible to nucleophilic attack, enabling the construction of larger molecules. It can participate in well-established reactions such as the Wittig reaction to form alkenes, or Knoevenagel condensation with active methylene (B1212753) compounds to yield α,β-unsaturated systems. wikipedia.orgorganic-chemistry.orgwikipedia.org These products can then be further elaborated in subsequent synthetic steps. The reactivity of the aldehyde is analogous to that of other heterocyclic aldehydes, such as 2-chloroquinoline-3-carbaldehydes, which are known to be reactive synthons in organic synthesis. rsc.org
The presence of the 3-hydroxy group, which exists in tautomeric equilibrium with the corresponding 3-oxo form, also plays a crucial role. This group can be alkylated or acylated, or it can influence the reactivity of the quinoxaline ring system. In multi-step syntheses, this hydroxyl group can be used to direct reactions or can be transformed into other functional groups as needed, adding to the compound's synthetic utility. The development of flow processes for multi-step synthesis, which utilize immobilized reagents and catalysts, presents a modern paradigm for the efficient use of such building blocks in creating complex molecules like natural products. syrris.jprsc.org
Strategic Reactivity in Complex Molecule Construction
The strategic reactivity of 3-hydroxyquinoxaline-2-carboxaldehyde is centered around the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the active hydrogen compounds it reacts with. This reactivity is harnessed to construct complex molecules through controlled bond-forming reactions.
One of the primary reactions exploited in this context is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com In this reaction, the aldehyde condenses with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is highly efficient for creating new carbon-carbon double bonds and extending the carbon skeleton. The resulting α,β-unsaturated products are themselves versatile intermediates for further transformations, including Michael additions and cycloadditions. The use of environmentally friendly conditions, such as solvent-free reactions, has been explored for Knoevenagel condensations. researchgate.net
Another key transformation is the Wittig reaction , which provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com By choosing the appropriate phosphonium (B103445) ylide, a wide variety of substituents can be introduced, leading to the synthesis of complex olefinic structures. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org
Furthermore, the aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). rsc.orgmdpi.com These imines are not only stable compounds in their own right but also serve as intermediates for the synthesis of other heterocyclic systems through cyclization reactions. The reaction with hydrazines to form hydrazones is also a common transformation, providing a gateway to N-N bonded heterocyclic structures. rsc.org
| Reaction Type | Reagents | Product Type | Ref. |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Ethyl Cyanoacetate) | α,β-Unsaturated Systems | wikipedia.orgsigmaaldrich.com |
| Wittig Reaction | Phosphonium Ylides | Alkenes | organic-chemistry.orgwikipedia.org |
| Schiff Base Formation | Primary Amines | Imines | rsc.orgmdpi.com |
| Hydrazone Formation | Hydrazines | Hydrazones | rsc.org |
Synthesis of Fused Heterocyclic Systems
A significant application of 3-hydroxyquinoxaline-2-carboxaldehyde lies in its use as a precursor for the synthesis of fused heterocyclic systems. The bifunctional nature of the molecule allows for condensation followed by intramolecular cyclization, leading to the formation of new rings fused to the quinoxaline core.
For example, the condensation of the aldehyde with binucleophiles can lead to the one-pot synthesis of complex polycyclic systems. The reaction of related 2-chloroquinoline-3-carbaldehydes with various nucleophiles has been shown to produce a variety of fused heterocycles, including: rsc.org
Pyrazolo[3,4-b]quinolines: Formed through condensation with hydrazines followed by intramolecular cyclization.
Tetrazolo[1,5-a]quinolines: Synthesized via reaction with sodium azide.
Thieno[2,3-b]quinolines: Resulting from reactions involving sulfur-based nucleophiles.
The Knoevenagel condensation products derived from 3-hydroxyquinoxaline-2-carboxaldehyde are also excellent substrates for building fused rings. The newly formed α,β-unsaturated system can undergo intramolecular cyclization, often promoted by the presence of the 3-hydroxy group, or can react with other reagents in tandem to form more elaborate heterocyclic structures. For instance, cascade reactions involving malononitrile are known to produce polycyclic systems. nih.gov The synthesis of various heterocyclic compounds containing hydroquinoline fragments highlights the broad utility of such aldehyde precursors in generating both linear and fused ring systems. nih.gov
The general strategy involves an initial intermolecular reaction at the aldehyde group, followed by an intramolecular reaction involving the 3-hydroxy group or another part of the quinoxaline ring to close a new ring. This approach provides a powerful and convergent route to novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.
| Fused Heterocycle | Synthetic Precursor | Key Reaction | Ref. |
| Pyrazolo[3,4-b]quinoxaline | Hydrazine (B178648) derivatives | Condensation-Cyclization | rsc.org |
| Tetrazolo[1,5-a]quinoxaline | Azide derivatives | Cycloaddition/Cyclization | rsc.org |
| Thieno[2,3-b]quinoxaline | Sulfur nucleophiles | Condensation-Cyclization | rsc.org |
| Fused Pyrimidines/Coumarins | Active methylene compounds | Cascade Condensation | nih.gov |
Q & A
Basic Questions
Q. What safety precautions should be followed when handling 3-Hydroxyquinoxaline-2-carbaldehyde in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS) for structurally related quinoxaline derivatives (e.g., Quinoxaline-2-carboxaldehyde), the compound may cause skin irritation (Category 2) and eye irritation (Category 2A). Recommended precautions include:
- Use of PPE (gloves, lab coats, safety goggles).
- Avoidance of strong oxidizing agents (e.g., peroxides) due to incompatibility risks.
- Immediate decontamination of spills with absorbent materials and proper ventilation .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons (e.g., aldehyde proton at ~10 ppm in H NMR).
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm).
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding patterns .
- Example : The InChI key for 6-Methylquinoxaline-2-carbaldehyde (ZRWDXVSKJWFATI-UHFFFAOYSA-N) provides a reference for structural validation .
Q. What are common synthetic routes for this compound?
- Methodological Answer : Synthesis strategies include:
- Oxidation of Hydroxymethyl Derivatives : Using mild oxidants (e.g., MnO) to convert hydroxymethyl groups to aldehydes.
- Retrosynthetic Analysis : Starting from quinoxaline cores, introducing hydroxy and aldehyde groups via regioselective reactions (e.g., Vilsmeier-Haack formylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst choice, or impurities. Systematic approaches include:
- Control Experiments : Compare reaction outcomes under inert (N) vs. ambient conditions.
- Purity Assessment : Use HPLC or GC-MS to verify compound integrity.
- Cross-Referencing : Compare with studies on 2-Chloroquinoline-3-carbaldehyde, where chloro and aldehyde groups influence reactivity .
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- HOMO-LUMO Gaps : To predict redox behavior and charge transfer potential.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning.
- Validation : Compare computational results with experimental data (e.g., UV-Vis spectra) .
Q. How can the stability of this compound under varying pH conditions be systematically evaluated?
- Methodological Answer :
- pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor via LC-MS.
- Identification of Decomposition Products : Compare with known degradation pathways of quinoxaline derivatives (e.g., formation of CO, CO, or nitrogen oxides under oxidative stress) .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective hydroxy group introduction .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups in Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
